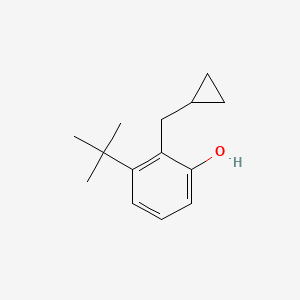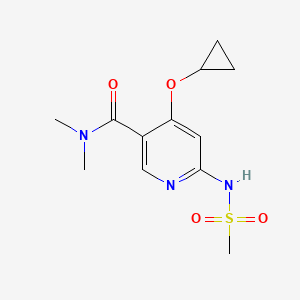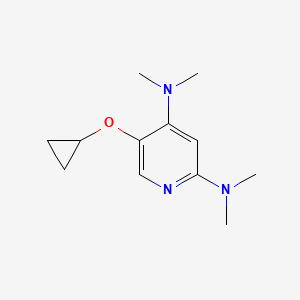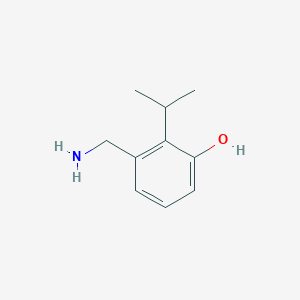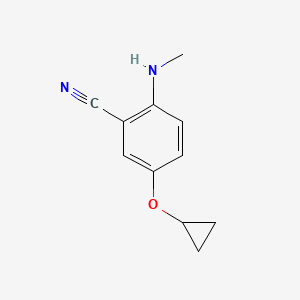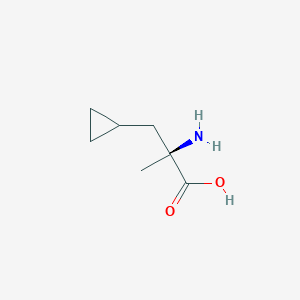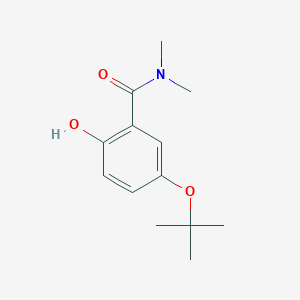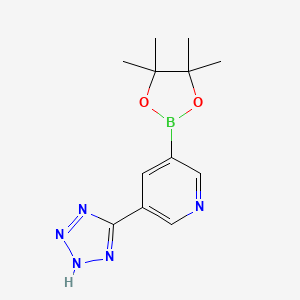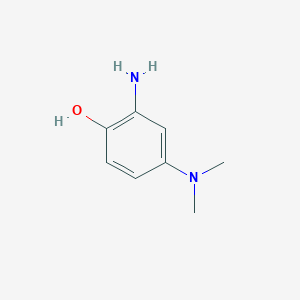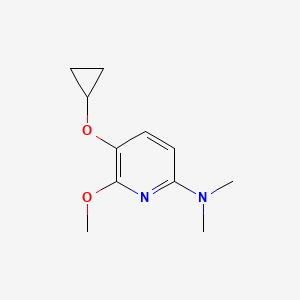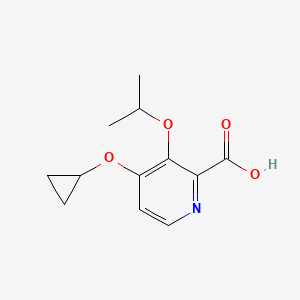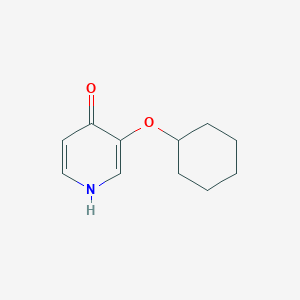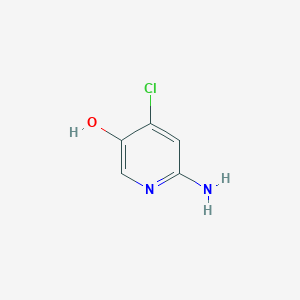
6-Amino-4-chloropyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-chloropyridin-3-OL is a chemical compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 4th position, and a hydroxyl group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Amino-4-chloropyridin-3-OL involves the bioconversion of 4-chloropyridin-2-amine. This process is most efficient at temperatures of 30°C and 35°C, with production rates of 7 mg (g biomass)^-1 h^-1 and 7.4 mg (g biomass)^-1 h^-1, respectively . Another method involves the use of whole cells of Burkholderia sp. MAK1, which can convert various pyridine derivatives into their hydroxylated forms .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biocatalytic approaches, such as employing whole cells of specific bacterial strains, offers a promising route for large-scale production due to the efficiency and selectivity of these biological systems .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridone derivatives, while substitution of the chlorine atom can produce various substituted pyridines .
Applications De Recherche Scientifique
6-Amino-4-chloropyridin-3-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of dyes, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-4-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 6-Amino-4-chloropyridin-3-OL include:
- 4-Amino-6-chloropyridin-3-OL
- 6-Aminopyridin-3-OL
- 4-Chloropyridin-3-OL
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C5H5ClN2O |
|---|---|
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
6-amino-4-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-5(7)8-2-4(3)9/h1-2,9H,(H2,7,8) |
Clé InChI |
KHDGLLSQHNZJOD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


